molecular formula C18H23N5O2 B2936169 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257553-20-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2936169
CAS No.: 1257553-20-0
M. Wt: 341.415
InChI Key: BRFOLCDZYLVJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound designed for research applications. Its structure incorporates two pharmacologically significant moieties: a 3,5-dimethylpyrazole ring and a 2-phenylimidazolidinone group, linked through an acetamide spacer. The 3,5-dimethylpyrazole scaffold is recognized in medicinal chemistry as a privileged structure and is found in compounds with a wide range of biological activities. Scientific literature has reported that derivatives containing this ring system exhibit notable cytotoxic effects against various cancer cell lines, including colon, lung, and glioma cells, and can induce apoptosis . The presence of the imidazolidinone group further diversifies its potential as a scaffold for biochemical investigation. This combination of features makes this compound a compound of interest for researchers in fields such as medicinal chemistry and drug discovery, particularly for exploring new therapeutic agents. Researchers are encouraged to investigate its specific mechanism of action and full biological profile. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-14-12-15(2)23(20-14)9-8-19-17(24)13-21-10-11-22(18(21)25)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFOLCDZYLVJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with various acylating agents to form the corresponding acetamide derivatives. The process often requires specific conditions such as temperature control and the use of solvents like methanol or chloroform to achieve high yields.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the pyrazole ring have shown selective growth inhibition against various cancer cell lines.

CompoundCell Line TestedGI50 (µM)
Compound AMCF-7 (Breast Cancer)10.9
Compound BNCI-H460 (Lung Cancer)12.0
Compound CA549 (Lung Cancer)66.6

These findings suggest that modifications in the substituents can lead to enhanced selectivity and potency against specific tumor types .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with similar structural features exhibit broad-spectrum antimicrobial effects.

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliActive
Pseudomonas aeruginosaActive

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies

Case Study 1: Antitumor Efficacy in Mice Models
A study involving the administration of this compound in mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, and results indicated a dose-dependent response.

Case Study 2: In Vitro Antimicrobial Testing
In vitro testing against clinical isolates of bacteria showed that the compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential. The study emphasized the need for further optimization of the compound's structure to enhance its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Key Substituents/Features Reported Activities/Properties Reference
Target Compound : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide Pyrazole + Imidazolidinone 3,5-Dimethylpyrazole, 2-oxo-3-phenylimidazolidin, ethyl-acetamide bridge Inferred hydrogen-bonding, potential enzyme inhibition
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- (, compound 2) Pyrazole + Piperidine 3,5-Dimethylpyrazole, acetyl-piperidine carboxamide Unspecified; likely targets CNS or GPCRs
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide () Pyrazolone + Phenylacetamide 3-oxopyrazolone, N-phenylacetamide Antifungal, insecticidal, hydrogen-bonded dimers
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide () Pyrazole + Pyridazinone + Pyrrolidine 3,5-Dimethylpyrazole, pyridazinone-pyrrolidine, cyclopropylacetamide Kinase inhibition (inferred from pyridazinone moiety)
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide () Difluoromethylpyrazole + Indazole + Alkynyl Bis(difluoromethyl)pyrazole, indazole, alkynyl-pyridine, fluorophenyl Anticancer (sulfonyl and indazole groups suggest kinase targeting)

Key Structural and Functional Comparisons:

Pyrazole Substitution Patterns :

  • The target compound’s 3,5-dimethylpyrazole group contrasts with bis(difluoromethyl)pyrazole in ’s compound, which enhances lipophilicity and metabolic stability . The dimethyl substitution in the target may reduce steric hindrance compared to bulkier groups, improving binding to flat active sites.

’s phenylacetamide lacks a bridging group, limiting spatial reach but enabling π-π stacking .

Hydrogen-Bonding Motifs: The 2-oxo group in the target’s imidazolidinone acts as a hydrogen-bond acceptor, akin to the 3-oxo group in ’s pyrazolone derivative. Both form intermolecular N—H···O bonds, but the target’s imidazolidinone may enable stronger interactions due to its fused ring system .

Biological Activity: Pyrazole-acetamide derivatives are associated with diverse activities. ’s compound exhibits antifungal and insecticidal properties, likely due to the pyrazolone core . ’s compound, with a pyridazinone-pyrrolidine system, implies kinase or phosphatase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 2-(3,5-dimethylpyrazol-1-yl)ethylamine with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid via carbodiimide-mediated amidation, analogous to methods in and .

Research Findings and Implications

  • Crystallography and Packing: highlights the role of hydrogen bonding (e.g., R₂²(10) motifs) in stabilizing crystal structures. The target compound’s imidazolidinone may form similar motifs, influencing solubility and bioavailability .
  • Pharmacological Potential: The phenyl group in the imidazolidinone could enhance binding to hydrophobic pockets in targets like cyclooxygenase or β-lactamases, while the pyrazole may contribute to anti-inflammatory activity .
  • SAR Insights: Replacement of the imidazolidinone with pyridazinone (as in ) or pyrazolone () alters hydrogen-bonding capacity and ring strain, impacting target affinity .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide?

The compound can be synthesized via amide bond formation using carbodiimide coupling agents. For example, phenylacetic acid derivatives react with amino-functionalized intermediates (e.g., 4-aminoantipyrine analogs) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent. Stirring at room temperature followed by purification via crystallization is typical .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolve molecular conformation and validate bond lengths/angles using programs like SHELX (e.g., SHELXL for refinement) .
  • Hydrogen bonding analysis : Graph set theory (e.g., R2<sup>2</sup>(10) motifs) identifies intermolecular interactions influencing crystal packing .
  • Spectroscopy : NMR for functional group verification and MS for molecular weight confirmation.

Q. How does the pyrazole ring conformation affect the compound’s crystallographic properties?

Asymmetric units may exhibit planar or disordered half-chair conformations in the pyrazole ring, leading to variations in dihedral angles between phenyl substituents (e.g., 38.2°–87.5°). These differences arise from steric effects and hydrogen bonding, which can be quantified via crystallographic refinement in SHELXL .

Advanced Research Questions

Q. How can researchers optimize synthesis conditions to improve yield and purity?

Employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., solvent polarity, stoichiometry, temperature). Statistical tools like response surface modeling minimize experimental trials while maximizing output efficiency, as demonstrated in reaction optimization studies .

Q. What strategies resolve contradictions in crystallographic data, such as asymmetric unit discrepancies?

  • Refinement validation : Use SHELXL’s restraints for disordered regions and validate with residual density maps .
  • Intermolecular interaction analysis : Compare hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) to confirm packing consistency. Discrepancies in phenyl ring orientations (e.g., 56.2° vs. 38.2° dihedral angles) may reflect dynamic conformational equilibria .

Q. How can computational methods predict crystal packing and stability?

Combine quantum chemical calculations (e.g., density functional theory for intermolecular energies) with graph set analysis to model hydrogen-bonding patterns. This approach aligns with ICReDD’s framework for integrating computation and experiment in reaction design .

Q. What methodologies enable the design of biologically active analogs with enhanced properties?

  • Click chemistry : Introduce 1,2,3-triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the acetamide sidechain, improving binding affinity .
  • Structure-activity relationship (SAR) studies : Replace phenyl or pyrazole substituents with electron-withdrawing/donating groups and assess bioactivity via in vitro assays .

Q. How do hydrogen-bonding motifs influence the compound’s supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like N–H···O bonds, which stabilize dimeric R2<sup>2</sup>(10) units. Weak C–H···O interactions further propagate these networks, as observed in related pyrazole-acetamide derivatives .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Synthetic Optimization : DOE for reaction parameter screening .
  • Computational Tools : Quantum chemical software (e.g., Gaussian, ORCA) for reaction path prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.